molecular formula C3HBrN2O3 B11790955 5-Bromo-1,3,4-oxadiazole-2-carboxylic acid

5-Bromo-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B11790955
M. Wt: 192.96 g/mol
InChI Key: HFJYEZDDYZQTHA-UHFFFAOYSA-N
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Description

5-Bromo-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a bromine substituent at the 5-position. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of acyl hydrazides with appropriate reagents. One common method is the reaction of an acyl hydrazide with a brominated nitroalkane under semiaqueous conditions. This approach avoids the formation of a 1,2-diacyl hydrazide intermediate and proceeds under mild conditions, making it efficient and straightforward .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Mechanism of Action

The mechanism of action of 5-Bromo-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, such as ketones, esters, amides, and carbamates. This interaction can modulate the physicochemical and pharmacokinetic profiles of the target molecules, leading to enhanced biological activity .

Properties

IUPAC Name

5-bromo-1,3,4-oxadiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2O3/c4-3-6-5-1(9-3)2(7)8/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJYEZDDYZQTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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